molecular formula C10H9NO B2635963 4-Methylquinolin-7-ol CAS No. 15463-09-9

4-Methylquinolin-7-ol

Cat. No.: B2635963
CAS No.: 15463-09-9
M. Wt: 159.188
InChI Key: GXFFWHIKMRPHIV-UHFFFAOYSA-N
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Description

4-Methylquinolin-7-ol is a derivative of quinoline, a nitrogen-containing heterocyclic compound Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylquinolin-7-ol can be achieved through several methods. One common approach involves the reaction of 4-methylquinoline with hydroxylating agents under controlled conditions. For instance, the hydroxylation of 4-methylquinoline using hydrogen peroxide in the presence of a catalyst can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Methylquinolin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, hydrogenated quinolines, and various substituted quinoline derivatives .

Scientific Research Applications

4-Methylquinolin-7-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: It exhibits antimicrobial and antiviral properties, making it a candidate for drug development.

    Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methylquinolin-7-ol involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division. This inhibition leads to the disruption of bacterial DNA synthesis, making it effective as an antimicrobial agent . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by modulating specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: 4-Methylquinolin-7-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl group at the 4-position and hydroxyl group at the 7-position make it particularly effective in certain reactions and applications compared to other quinoline derivatives .

Properties

IUPAC Name

4-methylquinolin-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-4-5-11-10-6-8(12)2-3-9(7)10/h2-6,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFFWHIKMRPHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15463-09-9
Record name 4-METHYL-7-QUINOLINOL
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